5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
5-amino-N-butyl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-13-14(4-2)9(8)11/h7H,3-6,11H2,1-2H3,(H,12,15) |
InChI Key |
VZIUPHCVTIAWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1)CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with butyl and ethyl substituents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity stems from its amino group (NH₂) and carboxamide group (CONH₂), which enable participation in nucleophilic substitution, condensation, and amidation reactions. The pyrazole ring structure, containing two nitrogen atoms, further contributes to its chemical versatility.
Nucleophilic Substitution
The amino group of butylamine can attack the carbonyl carbon in the carboxamide group, leading to substitution reactions. This mechanism drives the formation of derivatives such as amidine or imine analogs.
Oxidation and Reduction
The compound undergoes oxidation (e.g., using hydrogen peroxide) or reduction (e.g., with sodium borohydride), altering its functional groups while retaining the pyrazole core.
Alkylation
Alkyl halides can react with the carboxamide group, introducing alkyl substituents via nucleophilic attack.
Cyclization Reactions
The pyrazole ring forms via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. This step is critical in synthesizing the compound’s core structure.
Amidation
A prototypical procedure involves reacting 5-amino-1H-pyrazole-4-carboxylic acid derivatives with butylamine and ethyl amines. The reaction is catalyzed by reagents like HATU (a carbodiimide) and DIPEA (a base), typically in polar aprotic solvents such as ethanol .
Example Protocol :
-
Starting Materials : 5-amino-1H-pyrazole-4-carboxylic acid, butylamine, ethylamine.
-
Catalysts/Reagents : HATU, DIPEA.
-
Conditions : Stir at elevated temperatures (e.g., 60°C for 8 hours) .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Butylamine, alkyl halides | Room temperature or mild heating | Formation of substituted amides |
| Oxidation | Hydrogen peroxide | Acidic or basic medium | Conversion of amide to acid |
| Reduction | Sodium borohydride | Anhydrous conditions | Formation of reduced derivatives |
| Amidation | HATU, DIPEA | Polar aprotic solvents (e.g., EtOH) | Synthesis of target compound |
Biological and Chemical Implications
The compound’s reactivity is leveraged in medicinal chemistry for:
-
Pharmacological Targeting : Inhibition of enzymes or modulation of receptors via functional group interactions.
-
Derivative Synthesis : Generation of analogs with enhanced solubility, metabolic stability, or potency .
-
Material Science Applications : Use in organic synthesis as a building block for heterocyclic compounds.
Structural and Reactivity Comparisons
| Compound | Key Features | Reactivity |
|---|---|---|
| 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide | Amino and carboxamide groups, pyrazole ring | Nucleophilic substitution, oxidation |
| 4-Amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide | Amino group at position 4 | Similar reactivity but positional differences |
| 5-Aminopyrazole | No alkyl substitutions, simpler structure | Less reactive in substitution |
Challenges and Optimization
-
Selectivity : Control of reaction conditions (temperature, solvent) is critical to avoid side reactions.
-
Yield and Purity : Use of catalysts like HATU and DIPEA improves amidation efficiency .
-
Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced stability .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Anticancer Properties
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of cancer therapy. Research indicates that derivatives of 5-amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide exhibit potent inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, showcasing its potential as a covalent inhibitor capable of overcoming drug resistance associated with gatekeeper mutations in FGFRs .
Antimicrobial Activity
Inhibition of Pathogenic Organisms
The compound has also shown promising results against pathogens, including Cryptosporidium parvum, a leading cause of pediatric diarrhea. Selective inhibitors based on the 5-amino-pyrazole scaffold were tested in vitro and in vivo, demonstrating efficacy in reducing oocyst shedding in infected models without significant toxicity .
Anti-inflammatory Properties
Mechanism of Action
Studies have indicated that this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage models. This anti-inflammatory action suggests its potential utility in treating inflammatory diseases .
Structure-Activity Relationship Studies
Chemical Modifications for Enhanced Efficacy
Research on structure-activity relationships (SAR) has revealed that modifications to the pyrazole ring can enhance biological activity. The unique substitution pattern of butyl and ethyl groups contributes to increased lipophilicity, improving cellular penetration and interaction with lipid membranes compared to similar compounds.
Case Studies Overview
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Evaluate efficacy against FGFRs | Compound demonstrated nanomolar inhibition against multiple FGFRs | 2024 |
| Antimicrobial Efficacy | Test against C. parvum | Significant reduction in oocyst shedding with no observed toxicity | 2019 |
| Anti-inflammatory | Assess effects on macrophage cytokine release | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
- 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide: Features alkyl substituents (N-butyl and 1-ethyl) at the 1- and N-positions.
- Analog 4a (5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide): Substituted with aromatic groups (N-phenyl and 3-phenylamino). Aromatic substituents may enhance π-π stacking interactions with biological targets, improving binding affinity .
- Analog 4b (5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide): Incorporates a 4-methylphenyl group, introducing moderate steric bulk and electron-donating effects .
- Analog 4c (5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide): The 4-chlorophenyl group adds electron-withdrawing character, which may influence electronic distribution and reactivity .
Physical Properties
Melting points (m.p.) are critical indicators of crystallinity and stability:
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| This compound | N-butyl, 1-ethyl | Not reported |
| 4a | N-phenyl, 3-phenylamino | 247 |
| 4b | N-(4-methylphenyl), 3-phenylamino | 178 |
| 4c | N-(4-chlorophenyl), 3-phenylamino | Not reported |
Key Observations :
- Aromatic analogs (4a, 4b) exhibit higher melting points compared to alkyl-substituted analogs (hypothesized for the target compound). For instance, 4a (m.p. 247°C) has stronger intermolecular forces due to aromatic stacking, whereas 4b (m.p. 178°C) shows reduced crystallinity with a methyl group .
- The target compound’s alkyl substituents likely lower its melting point, analogous to trends seen in other alkylated pyrazoles.
Research Implications and Notes
- Substituent Optimization : Replacing aromatic groups with alkyl chains (as in the target compound) represents a strategic shift toward balancing lipophilicity and solubility.
- Data Gaps : Specific experimental data (e.g., crystallography, bioassays) for the target compound are absent in the provided evidence. Further studies are needed to validate its properties.
- SHELX Relevance : While details crystallographic software (SHELX), its applicability to the target compound remains speculative unless structural data were generated using this suite .
Biological Activity
5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide (often referred to as 5-Amino pyrazole) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and infectious diseases. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.
The structure of this compound consists of a pyrazole ring with an amino group and a butyl and ethyl substituent. This structure is critical for its interaction with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.
Key Features:
- Covalent Binding : The compound is designed to irreversibly bind to FGFRs, which are often mutated in cancer cells, leading to aberrant signaling pathways that promote tumor growth .
- Targeting Gatekeeper Mutations : It has shown efficacy against both wild-type and mutant forms of FGFR, making it a promising candidate for overcoming drug resistance .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung Cancer) | 19 |
| SNU-16 (Gastric Cancer) | 59 |
| KATO III (Gastric Cancer) | 73 |
These results indicate that the compound is particularly potent against lung and gastric cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways mediated by FGFRs, leading to reduced cell growth and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, further contributing to its efficacy as an anticancer agent .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that certain derivatives of pyrazole compounds demonstrate weak antimicrobial effects against Gram-positive bacteria, specifically showing increased biomass compared to controls .
Case Studies
Several case studies highlight the application of this compound in preclinical settings:
- Cryptosporidiosis Treatment : In models of Cryptosporidium parvum infection, compounds based on the pyrazole scaffold showed efficacy in reducing oocyst shedding in infected mice. Notably, one derivative demonstrated effective dosing without observable toxicity .
- Inhibition Studies : A study on various pyrazole derivatives indicated that modifications to the structure could enhance selectivity and potency against specific cancer types and microbial strains .
Q & A
Q. Critical Parameters :
- Temperature: Excessive heat during cyclocondensation may degrade intermediates.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in alkylation steps .
Advanced: How can structural contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or intermolecular interactions. Methodological approaches include:
- Dynamic NMR : Variable-temperature studies to detect rotational barriers in substituents like the butyl group .
- DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
- X-ray Crystallography : Resolve tautomeric forms or hydrogen-bonding networks (e.g., amino-carboxamide interactions) that may not be evident in solution .
Example : In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, X-ray revealed intermolecular H-bonding absent in NMR, necessitating multi-technique validation .
Advanced: What strategies mitigate the low aqueous solubility of this compound in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonates, glycosides) at the carboxamide or amino positions while retaining bioactivity .
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Limitation : Derivatization may alter binding affinity to target enzymes (e.g., carbonic anhydrase), requiring iterative SAR studies .
Basic: Which analytical techniques are recommended for purity assessment?
Answer:
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for mass confirmation .
- Elemental Analysis : Validate C/H/N ratios (±0.3% tolerance) to confirm absence of solvent residues .
- TLC : Use silica gel 60 F254 plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
Advanced: How does molecular docking predict the interaction of this compound with enzyme targets like HDAC or PDE?
Answer:
- Target Preparation : Retrieve enzyme structures (e.g., PDE4B, PDB ID: 1XM6) and remove water molecules.
- Docking Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force field .
- Key Interactions : The pyrazole core and carboxamide group form H-bonds with catalytic residues (e.g., His160 in PDE4B), while the butyl chain occupies hydrophobic pockets .
Validation : Compare docking scores (ΔG) with experimental IC50 values to refine scoring functions .
Advanced: How to interpret contradictory bioactivity data across cell lines or enzyme isoforms?
Answer:
- Isoform Selectivity : Test against recombinant isoforms (e.g., HDAC1 vs. HDAC6) to identify subtype-specific inhibition .
- Cell Permeability : Use LC-MS/MS to quantify intracellular concentrations, addressing discrepancies between in vitro and cell-based assays .
- Off-Target Profiling : Employ kinome-wide screens (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Answer:
- pH Stability : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis of the carboxamide group .
- Thermal Stability : Decomposes above 150°C (TGA data), requiring storage at −20°C under argon .
Advanced: What computational tools optimize lead derivatives for improved pharmacokinetics?
Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- MD Simulations : GROMACS simulations (100 ns) assess binding mode stability in physiological conditions .
Basic: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core Modifications : Vary substituents at positions 1 (ethyl), 4 (carboxamide), and 5 (amino) .
- Bioactivity Assays : Test analogs against target enzymes (e.g., HDAC inhibition via fluorogenic substrates) .
- Data Analysis : Use Hansch analysis to correlate logP, steric parameters, and IC50 values .
Advanced: What future research directions are prioritized for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
